2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group and a butanoic acid moiety attached to a pyrazole ring, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable butanoic acid derivative. One common method includes the use of 4-amino-3,5-dimethyl-1H-pyrazole as a starting material, which undergoes a condensation reaction with a butanoic acid derivative under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure with a nitro group instead of an amino group.
Uniqueness: 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid moiety attached to the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-7(9(13)14)12-6(3)8(10)5(2)11-12/h7H,4,10H2,1-3H3,(H,13,14) |
InChI Key |
YNQZGJQCIRTVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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